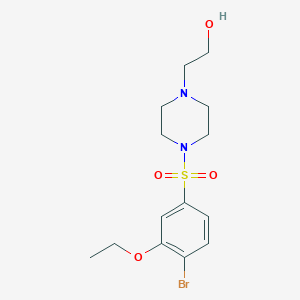

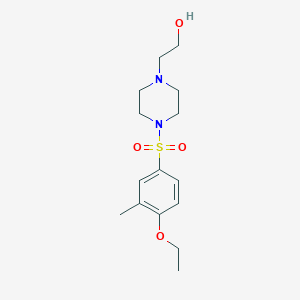

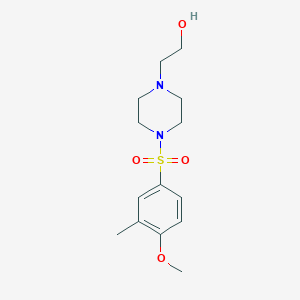

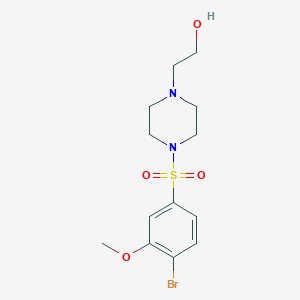

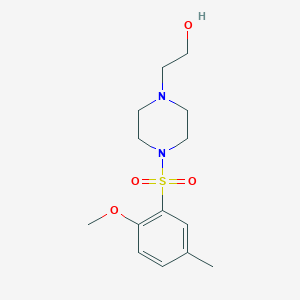

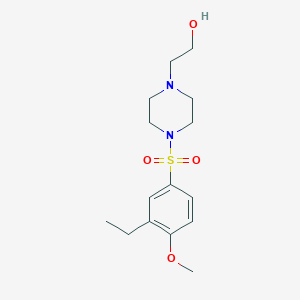

2-(4-((4-Bromo-3-ethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-((4-Bromo-3-ethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol, also known as BZP, is a synthetic compound that belongs to the family of piperazines. BZP is a psychoactive drug that is commonly used as a recreational drug due to its stimulant properties. However, BZP has also been the subject of scientific research due to its potential therapeutic applications. In

Aplicaciones Científicas De Investigación

Pharmaceutical Drug Development

The presence of the piperazine ring in this compound is significant as it is commonly found in pharmaceuticals. Piperazine derivatives are known for their ability to modulate pharmacokinetic properties, making them valuable in drug development. This particular compound could be explored for its potential in creating new medications, especially considering its structural similarity to compounds with known antibacterial activity .

Antibacterial Agents

Research indicates that piperazine-containing compounds exhibit promising antibacterial activity. The sulfonyl group attached to the phenyl ring could potentially enhance this property. Therefore, this compound may serve as a starting point for the synthesis of novel antibacterial agents, which could be particularly useful in the fight against antibiotic-resistant bacteria .

Antifungal and Antiparasitic Applications

Similar to their antibacterial properties, piperazine derivatives are also explored for antifungal and antiparasitic applications. The bromo- and ethoxy-substituted phenyl rings may contribute to these activities, and further research could lead to the development of new treatments for fungal and parasitic infections .

Psychoactive Substance Research

Piperazine rings are found in psychoactive substances, both legal and illegal. This compound could be used in research to understand the binding affinity and efficacy of psychoactive drugs, potentially leading to the development of new therapeutic agents for psychiatric disorders .

Antitumor and Anticancer Studies

The structural complexity of this compound, including the bromophenyl and ethoxy groups, might interact with biological targets associated with cancer. It could be investigated for its potential antitumor properties, contributing to the discovery of new anticancer drugs .

Neurodegenerative Disease Research

Compounds with piperazine structures have been associated with treatments for neurodegenerative diseases like Parkinson’s and Alzheimer’s. This compound’s unique structure could be pivotal in synthesizing new molecules that can cross the blood-brain barrier and serve as effective treatments for these conditions .

Anticoagulant and Anti-inflammatory Research

The pharmacological profile of piperazine derivatives includes anticoagulant and anti-inflammatory effects. This compound could be studied for its potential to inhibit pathways involved in coagulation and inflammation, which is crucial for conditions like thrombosis and arthritis .

Analytical Chemistry and NMR Spectroscopy

In analytical chemistry, this compound’s distinct NMR-active nuclei (due to the presence of bromine and nitrogen) make it an excellent candidate for NMR spectroscopy studies. It can be used as a standard or reference compound in method development for the analysis of similar structures .

Mecanismo De Acción

Target of Action

It’s worth noting that piperazine, a structural motif in this compound, is commonly found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .

Mode of Action

The presence of the piperazine ring in the structure suggests that it might interact with its targets in a similar manner to other piperazine-containing compounds .

Pharmacokinetics

It’s known that the piperazine ring can positively modulate the pharmacokinetic properties of a drug substance .

Result of Action

Some new derivatives of 1,2,4-triazole with piperazine moiety have exhibited good antibacterial activity .

Propiedades

IUPAC Name |

2-[4-(4-bromo-3-ethoxyphenyl)sulfonylpiperazin-1-yl]ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BrN2O4S/c1-2-21-14-11-12(3-4-13(14)15)22(19,20)17-7-5-16(6-8-17)9-10-18/h3-4,11,18H,2,5-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUDKRXPLQKZTGS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)CCO)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BrN2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-((4-Bromo-3-ethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

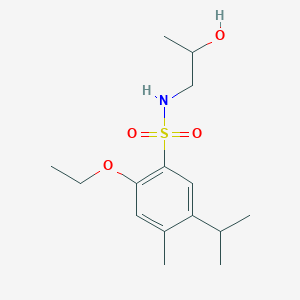

![2-(4-{[3-Methyl-4-(pentyloxy)phenyl]sulfonyl}-1-piperazinyl)ethanol](/img/structure/B513256.png)

![2-{4-[(2,3,5,6-Tetramethylphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B513291.png)